2-Amino-6-bromonicotinic acid
CAS No.: 1196157-51-3
Cat. No.: VC0053565
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.022
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196157-51-3 |
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Molecular Formula | C6H5BrN2O2 |
Molecular Weight | 217.022 |
IUPAC Name | 2-amino-6-bromopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) |
Standard InChI Key | FGOAIGICMNFDHG-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1C(=O)O)N)Br |
Introduction
Chemical Structure and Properties
Structural Features
2-Amino-6-bromonicotinic acid features a pyridine core with three key functional groups:
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An amino group (-NH2) at the 2-position
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A bromine atom at the 6-position
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A carboxylic acid group (-COOH) at the 3-position
This arrangement of functional groups confers unique chemical properties and reactivity patterns that distinguish it from other pyridine derivatives.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-6-bromonicotinic acid are summarized in the following table:
Chemical Identifiers
Various chemical identifiers are used to uniquely identify 2-Amino-6-bromonicotinic acid in chemical databases and literature:
Applications
2-Amino-6-bromonicotinic acid has several important applications across different scientific and industrial domains.
Pharmaceutical Research and Development
The compound is classified as part of the "Protein Degrader Building Blocks" product family, indicating its potential use in modern drug discovery approaches :
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Targeted Protein Degradation: Likely serves as a building block for synthesizing bifunctional molecules that can induce protein degradation, a cutting-edge approach in drug development.
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Medicinal Chemistry: Functions as an intermediate in the synthesis of more complex bioactive molecules with potential therapeutic applications.
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Structure-Activity Relationship Studies: Provides structural diversity for developing and optimizing bioactive compounds.
Industrial Applications
Based on product descriptions, 2-Amino-6-bromonicotinic acid is categorized as a medical intermediate , indicating its use in chemical manufacturing:
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Pharmaceutical Intermediates: Serves as a precursor in the synthesis of active pharmaceutical ingredients.
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Fine Chemical Production: Used in the preparation of specialty chemicals for various applications.
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Custom Synthesis: Employed in research and development activities requiring specific molecular architectures.
Chemical Reactivity
The chemical reactivity of 2-Amino-6-bromonicotinic acid is dictated by its three primary functional groups, each offering unique reaction possibilities.
Amino Group Reactivity
The amino group at the 2-position can participate in various reactions:
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Diazotization: Formation of diazonium salts by reaction with nitrous acid, opening pathways to numerous transformations.
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Condensation: Participation in condensation reactions with aldehydes and ketones.
Bromine Substituent Reactivity
The bromine atom at the 6-position serves as a versatile handle for:
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Nucleophilic Aromatic Substitution: Replacement by various nucleophiles, especially facilitated by the electron-withdrawing nature of the pyridine nitrogen.
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Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.) to form carbon-carbon bonds.
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Halogen-Metal Exchange: Formation of organometallic intermediates through reaction with strong bases or metals.
Carboxylic Acid Functionality
The carboxylic acid group at the 3-position can undergo typical transformations:
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Esterification: Formation of esters through reaction with alcohols.
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Amidation: Formation of amides through reaction with amines.
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Reduction: Conversion to alcohols or aldehydes with appropriate reducing agents.
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Decarboxylation: Loss of CO2 under specific conditions to form simpler derivatives.
Synthetic Utility
The combination of these functional groups makes 2-Amino-6-bromonicotinic acid particularly valuable in synthesis:
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Multifunctional Building Block: The presence of three different functional groups allows for selective transformations and complex molecular construction.
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Heterocycle Diversification: Provides a foundation for creating diverse heterocyclic libraries through selective modification of each functional group.
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Regioselective Modifications: The distinct reactivity of each position enables regioselective transformations, important for precision synthesis.
Comparison with Related Compounds
Understanding the unique properties of 2-Amino-6-bromonicotinic acid is facilitated by comparing it with structurally related compounds.
Comparison with 6-Bromonicotinic Acid
6-Bromonicotinic acid (CAS: 6311-35-9) differs from 2-Amino-6-bromonicotinic acid by the absence of the amino group at the 2-position.
Property | 2-Amino-6-bromonicotinic acid | 6-Bromonicotinic acid |
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Molecular Formula | C6H5BrN2O2 | C6H4BrNO2 |
Molecular Weight | 217.02 g/mol | 202.01 g/mol |
Structure | Amino group at 2-position, Bromine at 6-position | Bromine at 6-position |
Melting Point | Not reported in available data | 200-203 °C |
Boiling Point | Not reported in available data | 343.3±27.0 °C |
Density | Not reported in available data | 1.813±0.06 g/cm³ |
Solubility | Not reported in available data | Soluble in Methanol |
The presence of the amino group in 2-Amino-6-bromonicotinic acid significantly alters its electronic properties, likely resulting in:
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Enhanced water solubility due to increased polarity
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Different acid-base properties with the amino group functioning as a basic site
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Altered reactivity patterns in both nucleophilic and electrophilic reactions
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Different hydrogen bonding capabilities affecting crystal packing and physical properties
Comparison with 6-Amino-2-bromonicotinic Acid
6-Amino-2-bromonicotinic acid (CAS: 1805444-50-1) is an isomer of 2-Amino-6-bromonicotinic acid, with the positions of the amino group and bromine atom reversed .
Property | 2-Amino-6-bromonicotinic acid | 6-Amino-2-bromonicotinic acid |
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Molecular Formula | C6H5BrN2O2 | C6H5BrN2O2 |
Molecular Weight | 217.02 g/mol | 217.02 g/mol |
Structure | Amino group at 2-position, Bromine at 6-position | Amino group at 6-position, Bromine at 2-position |
IUPAC Name | 2-amino-6-bromopyridine-3-carboxylic acid | 6-amino-2-bromopyridine-3-carboxylic acid |
InChI Key | Not reported in available data | HICQYDIVHYHIHD-UHFFFAOYSA-N |
Despite having identical molecular formulas, these isomers likely exhibit different:
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Electronic distributions affecting reactivity and acidity
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Steric environments influencing reaction outcomes and binding properties
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Conformational preferences that could impact crystallization behavior and solubility
Comparison with 2,6-Diamino-5-bromonicotinic Acid
2,6-Diamino-5-bromonicotinic acid (CAS: 1934985-61-1) contains an additional amino group and positions the bromine atom differently .
Property | 2-Amino-6-bromonicotinic acid | 2,6-Diamino-5-bromonicotinic Acid |
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Molecular Formula | C6H5BrN2O2 | C6H6BrN3O2 |
Molecular Weight | 217.02 g/mol | 232.04 g/mol |
Structure | Amino group at 2-position, Bromine at 6-position | Amino groups at 2 and 6 positions, Bromine at 5-position |
IUPAC Name | 2-amino-6-bromopyridine-3-carboxylic acid | 2,6-diamino-5-bromopyridine-3-carboxylic acid |
The additional amino group and different bromine position result in:
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Increased basicity due to the presence of two amino groups
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Enhanced hydrogen-bonding capabilities affecting solubility and intermolecular interactions
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Different electronic distribution resulting in altered reactivity patterns
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Modified physical properties such as melting point and solubility
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